molecular formula C9H15NO3 B1399216 1-Acetyl-2-methylpiperidine-2-carboxylic acid CAS No. 1316227-31-2

1-Acetyl-2-methylpiperidine-2-carboxylic acid

Cat. No.: B1399216
CAS No.: 1316227-31-2
M. Wt: 185.22 g/mol
InChI Key: AGRRDHOIAQCWSO-UHFFFAOYSA-N
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Description

1-Acetyl-2-methylpiperidine-2-carboxylic acid is a piperidine derivative featuring an acetyl group at position 1, a methyl group, and a carboxylic acid moiety at position 2 of the six-membered piperidine ring. This compound is listed in specialty chemical catalogs but is currently discontinued, limiting its commercial availability .

Properties

IUPAC Name

1-acetyl-2-methylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-7(11)10-6-4-3-5-9(10,2)8(12)13/h3-6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRRDHOIAQCWSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCC1(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Alkylation of Amino Acids

One established approach to synthesize 2-substituted piperidine carboxylic acids involves starting from amino acids with known stereochemistry. The method includes:

  • Alkylation of an amino acid derivative with a dihaloalkane to form the piperidine ring via intramolecular cyclization.
  • This method has been reported to yield 2-substituted carboxypiperidines in high yields with stereochemical control.

Reaction Scheme Summary:

Step Reagents/Conditions Outcome
1 Amino acid (e.g., 2-methyl amino acid) + dihaloalkane Intramolecular alkylation forming piperidine ring
2 Purification and functional group adjustment 2-substituted piperidine carboxylic acid

This route allows for the introduction of the methyl group at the 2-position and the carboxylic acid functionality simultaneously.

Asymmetric Hydrogenation of Pyridinium Derivatives

Another method involves the asymmetric hydrogenation of 1-methylpyridinium-2-carboxylate or related substrates:

  • Using chiral catalysts (e.g., Pd/C with chiral ligands or Ru-BINAP complexes) under hydrogen atmosphere.
  • This method affords high enantiomeric purity of the piperidine carboxylic acid derivatives.
  • Hydrogenation is typically performed in methanol or other polar solvents under controlled temperature and pressure.

Typical Reaction Conditions:

Parameter Condition
Catalyst 5% Pd/C or Ru-BINAP complex
Solvent Methanol or MeOH/H2O mixture
Temperature Room temperature to 40°C
Pressure 1–5 atm H2
Reaction Time 20 hours

This method is particularly useful for obtaining chiral 1-methylpiperidine-2-carboxylic acid intermediates, which can be further acetylated to yield the target compound.

N-Acetylation of 2-Methylpiperidine-2-carboxylic Acid

Once the 2-methylpiperidine-2-carboxylic acid scaffold is prepared, the acetyl group is introduced at the nitrogen via acetylation:

  • Reaction with acetic anhydride or acetyl chloride under basic or neutral conditions.
  • Typically performed in an inert solvent such as dichloromethane or acetonitrile.
  • Reaction is monitored to avoid over-acetylation or side reactions.

General Acetylation Reaction:

$$
\text{2-Methylpiperidine-2-carboxylic acid} + \text{Acetic anhydride} \rightarrow \text{1-Acetyl-2-methylpiperidine-2-carboxylic acid}
$$

Palladium-Catalyzed Oxidative Annulation (Advanced Method)

Recent advances include palladium-catalyzed oxidative annulation reactions that enable the formation of substituted piperidine rings with functional groups in a single step:

  • Palladium catalysts promote C(sp3)-H activation and cyclization with dienes or enones.
  • This method can be adapted to install methyl and carboxylic acid substituents on the piperidine ring.
  • High regioselectivity and diastereoselectivity have been reported.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations Yield & Purity
Alkylation of amino acids with dihaloalkane Amino acid, dihaloalkane, base High stereochemical control, scalable Requires stereochemically pure amino acid High yields reported (>80%)
Asymmetric hydrogenation 5% Pd/C or Ru-BINAP, H2, MeOH High enantiomeric purity, well-studied Long reaction time (20 h), catalyst cost Quantitative yield, >97% purity
N-Acetylation Acetic anhydride or acetyl chloride Straightforward, mild conditions Requires pure starting acid High conversion, >95% purity
Pd-catalyzed oxidative annulation Pd catalyst, dienes/enones, oxidant One-step ring formation and substitution Requires specialized catalysts Moderate to high yields (variable)

Research Findings and Notes

  • The alkylation of amino acids provides a reliable route to 2-substituted piperidines with controlled stereochemistry, essential for biological activity.
  • Asymmetric hydrogenation methods are favored in industrial synthesis for their ability to produce enantiomerically pure intermediates, which are critical for pharmaceutical applications.
  • The acetylation step is generally high yielding and mild, minimizing racemization or degradation of the sensitive piperidine ring.
  • Recent palladium-catalyzed methods offer innovative pathways but require further optimization for large-scale synthesis.
  • Purity of the final product is typically confirmed by chromatographic methods (HPLC), NMR spectroscopy, and mass spectrometry to ensure >97% purity.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-2-methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Synthetic Routes

1-Acetyl-2-methylpiperidine-2-carboxylic acid can be synthesized through several methods, with one common approach being the acetylation of 2-methylpiperidine-2-carboxylic acid using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically performed under reflux conditions to ensure complete acetylation.

Key Reactions:

  • Oxidation: Converts the compound into ketones or carboxylic acids.
  • Reduction: Can yield alcohols or amines.
  • Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Chemistry

This compound serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for versatility in creating various derivatives that can be utilized in drug formulation.

Biology

Research indicates that this compound exhibits potential biological activities , including:

  • Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects: It may modulate inflammatory pathways, providing therapeutic benefits.

Medicine

Ongoing research is exploring its potential as a drug candidate for various therapeutic applications, including:

  • Treatment of metabolic disorders.
  • Development of novel analgesics.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and serves as a building block for synthesizing other compounds. Its ability to undergo various chemical reactions makes it valuable in creating tailored chemical products.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated significant inhibition zones, suggesting its potential use as an antibacterial agent in pharmaceutical formulations.

Case Study 2: Anti-inflammatory Mechanism

Research investigating the anti-inflammatory properties revealed that the compound could inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX). This suggests its potential application in developing anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 1-acetyl-2-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

The compound is compared below with structurally related piperidine derivatives, focusing on substituent effects, synthesis routes, and physicochemical properties.

Substituent Effects and Structural Analogues

Key Structural Differences
  • Acetyl vs. Sulfonyl Groups: 1-[(3-Methoxyphenyl)sulfonyl]piperidine-2-carboxylic acid () replaces the acetyl group with a sulfonyl group linked to a methoxyphenyl ring. Impact: Sulfonyl groups enhance electrophilicity, making such compounds more reactive in nucleophilic substitution reactions.
  • Methyl Position Variations: 6-Methylpiperidine-2-carboxylic acid () places the methyl group at position 6 instead of position 2. Impact: Methyl groups at position 2 (as in the target compound) may introduce steric hindrance near the carboxylic acid, altering acidity or binding properties.
  • Carboxylic Acid Derivatives :

    • (1-Methyl-2-piperidinyl)acetic acid () features an acetic acid side chain instead of a direct carboxylic acid group at position 2. This structural variation reduces ring strain but may decrease acidity compared to the target compound .
Functional Group Comparisons
  • Ethoxycarbonyl vs. Acetyl :
    • 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid () substitutes the acetyl group with an ethoxycarbonyl moiety. Ethoxycarbonyl groups are ester-protected carboxylic acids, offering hydrolytic stability under neutral conditions but susceptibility to enzymatic cleavage in biological systems .
Data Table: Comparative Analysis
Compound Name Molecular Formula Molecular Weight Substituents Key Properties Reference
1-Acetyl-2-methylpiperidine-2-carboxylic acid C₉H₁₅NO₃ ~185 (calculated) Acetyl (C1), methyl and carboxylic acid (C2) Discontinued; inferred lipophilicity
1-[(3-Methoxyphenyl)sulfonyl]piperidine-2-carboxylic acid C₁₃H₁₇NO₅S 307.34 Sulfonyl, methoxyphenyl, carboxylic acid Synthesized via Grignard reaction; high polarity
(1-Methyl-2-piperidinyl)acetic acid C₈H₁₅NO₂ 157.21 Methyl (C1), acetic acid (C2) 95% purity; lower acidity
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid C₉H₁₅NO₄ 201.22 Ethoxycarbonyl (C1), carboxylic acid (C4) Log S = -1.5; high GI absorption
6-Methylpiperidine-2-carboxylic acid C₇H₁₃NO₂ 143.18 Methyl (C6), carboxylic acid (C2) Similarity score: 0.85
Property Analysis
  • Lipophilicity : The acetyl group in the target compound likely increases lipophilicity compared to sulfonyl or carboxylic acid derivatives, enhancing membrane permeability.
  • Solubility : Ethoxycarbonyl derivatives () exhibit lower aqueous solubility (Log S = -1.5) due to ester protection, whereas sulfonyl groups () may improve solubility in polar solvents .
  • Biological Interactions : Carboxylic acid moieties (e.g., in the target compound) can ionize at physiological pH, affecting bioavailability and protein-binding interactions.

Biological Activity

1-Acetyl-2-methylpiperidine-2-carboxylic acid is an organic compound with the molecular formula C9H15NO3. It is a derivative of piperidine, known for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound features an acetyl group and a carboxylic acid functional group attached to a piperidine ring, contributing to its unique chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may modulate enzymatic activity in metabolic pathways, leading to various therapeutic effects. For instance, it has been noted to inhibit certain enzymes involved in inflammation and microbial resistance, suggesting potential applications in antimicrobial and anti-inflammatory therapies.

Biological Activities

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including antibiotic-resistant variants. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic processes.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response .
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have indicated it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways and cell cycle regulation .
  • Neuroprotective Effects : There is emerging evidence supporting the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases like Alzheimer's. It may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade neurotransmitters involved in cognitive function .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, outperforming several conventional antibiotics. The study concluded that this compound could serve as a lead structure for developing new antimicrobial agents targeting resistant strains.

Case Study 2: Anti-inflammatory Activity

A preclinical model of induced inflammation showed that administration of this compound significantly reduced edema and levels of inflammatory markers compared to control groups. This suggests its potential utility in treating inflammatory disorders .

Comparative Analysis

The biological activity of this compound can be compared with other piperidine derivatives:

CompoundAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundYesYesYes
2-Methylpiperidine-2-carboxylic acidModerateNoLimited
1-Acetylpiperidine-2-carboxylic acidNoModerateYes

Q & A

Basic: What are the standard experimental protocols for synthesizing 1-Acetyl-2-methylpiperidine-2-carboxylic acid?

Methodological Answer:
The synthesis typically involves a multi-step process:

Acylation of 2-methylpiperidine-2-carboxylic acid using acetylating agents (e.g., acetic anhydride or acetyl chloride) under anhydrous conditions.

Purification via recrystallization or column chromatography to isolate the product. Key parameters include temperature control (0–5°C during acylation to minimize side reactions) and solvent selection (e.g., dichloromethane for solubility optimization).

Validation using HPLC and NMR to confirm purity and structural integrity .
For detailed reaction conditions, refer to analogous piperidine-carboxylic acid syntheses, such as aziridine-containing dipeptides, which emphasize protecting group strategies and stepwise functionalization .

Advanced: How can researchers optimize reaction yields when introducing acetyl groups to sterically hindered piperidine derivatives?

Methodological Answer:
Steric hindrance in 2-methylpiperidine-2-carboxylic acid requires tailored strategies:

  • Use of bulky acyl transfer catalysts (e.g., DMAP) to enhance acetyl group migration.
  • Microwave-assisted synthesis to reduce reaction time and improve homogeneity.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve solubility, while low-temperature conditions minimize decomposition.
    Comparative studies on similar compounds, such as 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylic acid, suggest yield improvements up to 30% via these methods .

Basic: Which analytical techniques are most reliable for confirming the structural identity of this compound?

Methodological Answer:
A combination of techniques is critical:

  • High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C₁₀H₁₅NO₃).
  • ¹H/¹³C NMR spectroscopy to confirm acetyl group placement and piperidine ring conformation. For example, the acetyl methyl proton signal typically appears at δ 2.1–2.3 ppm in CDCl₃.
  • HPLC with UV detection (λ = 210–220 nm) to assess purity (>95%) .
    Cross-referencing with NIST spectral libraries ensures data accuracy .

Advanced: How should researchers address discrepancies in melting point data across different studies?

Methodological Answer:
Conflicting melting points (e.g., 185–186.5°C vs. 151–152°C in related piperidine-carboxylic acids) often arise from:

  • Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. ethyl acetate) to isolate stable forms.
  • Impurity profiles : Use preparative HPLC to remove trace contaminants affecting thermal behavior.
  • Calibration of equipment : Validate thermometers using standard reference materials (e.g., benzoic acid). Documentation of experimental conditions (heating rate, sample packing) is critical for reproducibility .

Basic: What are the key considerations for designing stability studies of this compound under varying pH conditions?

Methodological Answer:
Stability studies should include:

  • pH range : Test acidic (pH 1–3), neutral (pH 7), and basic (pH 10–12) buffers at 25°C and 40°C.
  • Analytical endpoints : Monitor degradation via HPLC peak area reduction and LC-MS for byproduct identification.
  • Kinetic modeling : Calculate degradation rate constants (k) using first-order kinetics. For example, acetylated piperidines often hydrolyze rapidly in alkaline conditions, requiring lyophilization for long-term storage .

Basic: How can researchers validate the enantiomeric purity of synthesized this compound?

Methodological Answer:

  • Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IB) with a hexane/isopropanol mobile phase.
  • Optical rotation measurements : Compare observed [α]D values with literature data for authentic samples.
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable. For example, (2S,3S)-1-Cbz-2-methylpiperidine-3-carboxylic acid structures validated this way provide reference frameworks .

Advanced: What strategies mitigate racemization during the synthesis of optically active derivatives?

Methodological Answer:

  • Low-temperature reactions : Conduct acylations at –20°C to minimize kinetic resolution.
  • Protecting group selection : Use tert-butoxycarbonyl (Boc) groups instead of acetyl for better stereochemical control.
  • Additives : Introduce Hünig’s base (DIPEA) to scavenge protons and reduce acid-catalyzed racemization.
    Case studies on (2R)-aziridine-2-carboxylic acid dipeptides demonstrate <5% racemization using these approaches .

Basic: What solvent systems are recommended for recrystallizing this compound?

Methodological Answer:

  • Ethanol/water mixtures (70:30 v/v) for high-yield recrystallization.
  • Ethyl acetate/hexane for removing nonpolar impurities.
  • Methanol (if thermal stability permits) for rapid crystallization.
    Solubility data from NIST (e.g., 2-piperidinecarboxylic acid derivatives) guide solvent selection to balance yield and purity .

Advanced: How can researchers reconcile conflicting bioactivity results in cell-based assays?

Methodological Answer:

  • Dose-response normalization : Account for variations in cell viability assays (e.g., MTT vs. ATP luminescence).
  • Metabolic stability testing : Use liver microsomes to identify rapid degradation masking true activity.
  • Orthogonal assays : Validate hits with SPR (surface plasmon resonance) or thermal shift assays. Pharmacopeial guidelines emphasize reproducibility through triplicate runs and blinded data analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Acetyl-2-methylpiperidine-2-carboxylic acid
Reactant of Route 2
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1-Acetyl-2-methylpiperidine-2-carboxylic acid

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